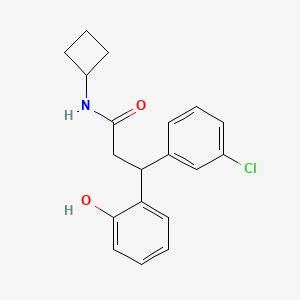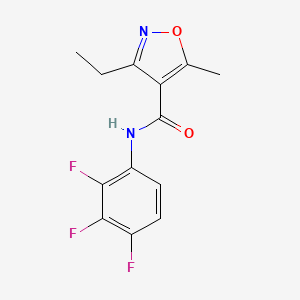![molecular formula C19H30FN3O B6046636 N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide, commonly known as DFPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFPM belongs to the class of glycine transporter-1 (GlyT1) inhibitors, which are being investigated as a treatment option for several neuropsychiatric disorders.
作用机制
DFPM works by inhibiting the reuptake of glycine by N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide transporters, which results in an increase in the levels of glycine in the brain. This increase in glycine levels enhances the function of NMDA receptors, which are involved in several important brain processes like learning, memory, and cognition. By enhancing the function of NMDA receptors, DFPM is believed to have potential therapeutic applications in several neuropsychiatric disorders.
Biochemical and Physiological Effects
DFPM has been shown to increase the levels of glycine in the brain, which is an important neurotransmitter that regulates several physiological processes. DFPM has also been shown to enhance the function of NMDA receptors, which are involved in several important brain processes like learning, memory, and cognition. By enhancing the function of NMDA receptors, DFPM is believed to have potential therapeutic applications in several neuropsychiatric disorders.
实验室实验的优点和局限性
DFPM has several advantages for lab experiments, including its ability to enhance the function of NMDA receptors and increase the levels of glycine in the brain. However, DFPM also has several limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
There are several future directions for research on DFPM, including its potential therapeutic applications in several neuropsychiatric disorders, its safety and efficacy, and its potential for use in combination with other drugs. Further research is also needed to determine the optimal dosage and duration of treatment for DFPM. Additionally, research is needed to determine the potential side effects of DFPM and its long-term effects on the brain.
合成方法
DFPM can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-fluorobenzylamine with 1-(2-bromoethyl)piperidine to form N-(2-fluorobenzyl)-1-(2-piperidinyl)ethanamine. This intermediate is then reacted with diethyl oxalate to form N~2~,N~2~-diethyl-N~1~-[(2-fluorobenzyl)piperidin-1-yl]-N~1~-methylglycinamide, which is then converted to DFPM by hydrolysis.
科学研究应用
DFPM has been extensively studied for its potential therapeutic applications in several neuropsychiatric disorders, including schizophrenia, depression, and anxiety. N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide inhibitors like DFPM are believed to enhance the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in several important brain processes like learning, memory, and cognition. DFPM has also been shown to increase the levels of glycine in the brain, which is an important neurotransmitter that regulates several physiological processes.
属性
IUPAC Name |
2-(diethylamino)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O/c1-4-22(5-2)15-19(24)21(3)17-10-8-12-23(14-17)13-16-9-6-7-11-18(16)20/h6-7,9,11,17H,4-5,8,10,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGVKGIASCLFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-(2-fluorobenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6046555.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046559.png)

![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B6046658.png)
